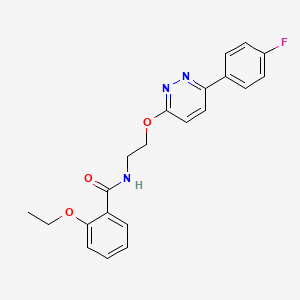

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a fluorinated benzamide derivative. Benzamides are a class of compounds that have been extensively studied for their potential therapeutic applications, including their use as neuroleptics. The presence of a fluorine atom in the benzamide structure can significantly alter its physical and chemical properties, as well as its biological activity. Fluorinated compounds are of particular interest in the development of radiopharmaceuticals due to their ability to form stable C-F bonds that are resistant to metabolic degradation .

Synthesis Analysis

The synthesis of fluorinated benzamides typically involves the introduction of a fluorine atom or fluorine-containing group into the benzamide structure. In the case of the related compound (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide, the synthesis starts from a dimethoxyphenyl-propanol precursor and proceeds through a series of reactions to yield the final product in 20-25% overall yield. Radiosynthesis of fluorinated benzamides, such as [18F]FPHB, is achieved by nucleophilic substitution reactions with no carrier added [18F]fluoride, resulting in high specific activities suitable for imaging applications .

Molecular Structure Analysis

While the specific molecular structure of 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is not detailed in the provided papers, the analysis of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, can offer insights into the structural characteristics of benzamides. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular geometry, with the X-ray analysis indicating crystallization in a triclinic system and DFT calculations providing data on vibrational frequencies and electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

The chemical reactivity of benzamide compounds can be assessed through theoretical calculations, such as molecular electrostatic potential (MEP) surface mapping and potential energy surface (PES) scans. These methods help to predict the sites of chemical reactivity and the behavior of the molecule during chemical reactions. The antioxidant properties of benzamides can also be evaluated using assays such as the DPPH free radical scavenging test, which measures the ability of the compound to donate an electron to stabilize free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, including fluorinated derivatives, are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluorine can affect the compound's lipophilicity, boiling point, melting point, and solubility. The stability of the C-F bond in fluorinated benzamides makes them resistant to metabolic breakdown, which is advantageous for pharmaceutical applications. The specific activities and yields obtained during radiosynthesis, as well as the purification methods used, are critical for determining the suitability of these compounds for use in medical imaging .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry

- Cyclization Reactions : Research shows the use of related compounds in cyclization reactions to form pyridazino[6,1-c]-triazines and pyrazolylpyridazines. These reactions are significant in heterocyclic chemistry for synthesizing novel compounds (Lange et al., 1997).

Organic Synthesis

- Synthesis of Heterocyclic Derivatives : The compound's structural features are used in the synthesis of various heterocyclic derivatives. These derivatives are often characterized by spectroscopic methods and have potential applications in medicinal chemistry (Pancrazzi et al., 2017).

Pharmacology and Drug Discovery

- Neuroleptic Activity : Similar compounds are synthesized and evaluated for their neuroleptic activities. These compounds are potential candidates for treating psychosis and other neurological disorders (Iwanami et al., 1981).

Antimicrobial Studies

- Antimicrobial Activities : Certain derivatives have been synthesized and evaluated for their antimicrobial activities against bacteria and fungi. These compounds offer new avenues in the search for effective antimicrobial agents (Sharma et al., 2004).

Neurological Research

- Study of Alzheimer's Disease : In one study, a similar compound was used as a molecular imaging probe to quantify serotonin receptors in the brains of Alzheimer's disease patients. This highlights its application in neuroscientific research and diagnostics (Kepe et al., 2006).

Molecular Imaging

- Myocardial Perfusion Imaging : Research into fluorine-labeled pyridaben analogs, which are structurally related, shows potential in myocardial perfusion imaging, highlighting the role of these compounds in advanced medical imaging techniques (Mou et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide” is not available.

Zukünftige Richtungen

The future directions for research on “2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as drug development, molecular biology studies, and chemical synthesis could be explored3.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemistry expert.

Eigenschaften

IUPAC Name |

2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-2-27-19-6-4-3-5-17(19)21(26)23-13-14-28-20-12-11-18(24-25-20)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYJDIMSQFGTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)

![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)